1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone
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Overview
Description
1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-bromoacetophenone with isopropyl(trifluoromethyl)amine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)propanone
- 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)butanone
Uniqueness
1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
1-[2-[[propan-2-yl(trifluoromethyl)amino]methyl]phenyl]ethanone |
InChI |
InChI=1S/C13H16F3NO/c1-9(2)17(13(14,15)16)8-11-6-4-5-7-12(11)10(3)18/h4-7,9H,8H2,1-3H3 |
InChI Key |
QAXOMPKNPLCDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C(=O)C)C(F)(F)F |
Origin of Product |
United States |
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